Cefepime (chloride)
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Overview
Description
Cefepime (chloride) is a fourth-generation cephalosporin antibiotic developed in 1994. It is widely used to treat severe infections caused by Gram-positive and Gram-negative bacteria, including pneumonia, urinary tract infections, and skin infections . Cefepime is known for its high stability against beta-lactamases, making it effective against multi-resistant microorganisms such as Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a side chain that includes a methoxyimino group and an aminothiazole ring. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The intermediate undergoes cyclization to form the beta-lactam ring.
Purification: The final product is purified through crystallization or chromatography to obtain cefepime in its pure form.
Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation and chemical synthesis. The process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards. The production involves:
Fermentation: Production of the core cephalosporin structure through microbial fermentation.
Chemical Modification: Introduction of the side chains through chemical reactions.
Purification and Formulation: The final product is purified and formulated into injectable forms for clinical use.
Chemical Reactions Analysis
Types of Reactions: Cefepime undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation: Cefepime can undergo oxidation under certain conditions, affecting its stability.
Substitution: The aminothiazole ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-lactamases or acidic conditions.
Oxidation: Occurs in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products:
Hydrolysis Products: Inactive metabolites resulting from the opening of the beta-lactam ring.
Oxidation Products: Oxidized derivatives that may have reduced antibacterial activity.
Substitution Products: Modified cefepime molecules with altered side chains.
Scientific Research Applications
Cefepime is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Studying the stability and reactivity of beta-lactam antibiotics.
Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamases.
Medicine: Developing new therapeutic strategies for treating multi-resistant bacterial infections.
Industry: Formulating new antibiotic combinations and improving drug delivery systems
Mechanism of Action
Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The high stability of cefepime against beta-lactamases enhances its effectiveness against resistant bacteria .
Comparison with Similar Compounds
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria.
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity.
Piperacillin/Tazobactam: A combination antibiotic with extended-spectrum activity.
Cefepime’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections.
Properties
Molecular Formula |
C19H25ClN6O5S2 |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |
InChI Key |
MMRINLZOZVAPDZ-LSGRDSQZSA-N |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
Origin of Product |
United States |
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